molecular formula C5H4BrClS B8797072 2-(Bromomethyl)-3-chlorothiophene CAS No. 61675-74-9

2-(Bromomethyl)-3-chlorothiophene

Cat. No.: B8797072
CAS No.: 61675-74-9
M. Wt: 211.51 g/mol
InChI Key: BIVGXRIXMOXQBB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chlorothiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromomethyl (-CH2Br) group at position 2 and a chlorine atom at position 3. This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions and functionalization processes. Its structure combines the electron-withdrawing effects of chlorine with the reactive bromomethyl group, making it a valuable intermediate for constructing complex molecules.

In a palladium(0)-catalyzed C(sp³)-H arylation reaction, this compound was used to synthesize dimethyl 2-((3-chlorothiophen-2-yl)methyl)-2-propylmalonate (73% yield), demonstrating its utility in forming carbon-carbon bonds . Key spectroscopic data for the synthesized product include:

  • ¹H NMR: δ 7.15 (d, J = 5.4 Hz, 1H), 6.85 (d, J = 5.4 Hz, 1H), 3.74 (s, 6H), 3.48 (s, 2H) .
  • ¹³C NMR: δ 171.3 (carbonyl), 131.0–124.3 (thiophene carbons), 58.9 (malonate center) .
  • IR: Peaks at 1732 cm⁻¹ (C=O stretch) and 1123 cm⁻¹ (C-Br vibration) .

Properties

CAS No.

61675-74-9

Molecular Formula

C5H4BrClS

Molecular Weight

211.51 g/mol

IUPAC Name

2-(bromomethyl)-3-chlorothiophene

InChI

InChI=1S/C5H4BrClS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2

InChI Key

BIVGXRIXMOXQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity Hierarchy : Bromomethyl groups exhibit higher reactivity in alkylation than isolated bromo substituents, as seen in the efficient synthesis of malonate derivatives from this compound .
  • Electron-Deficient Scaffolds : The combined presence of Cl and Br in the thiophene ring enhances electrophilicity, enabling applications in electron-deficient heterocycle functionalization .

Preparation Methods

Reaction Overview

The most widely reported method involves radical bromination of 3-chloro-2-methylthiophene using NBS. This approach leverages the stability of the thiophene ring and the reactivity of the methyl group under radical conditions.

Mechanism

The reaction proceeds via a radical chain mechanism initiated by benzoyl peroxide. Abstraction of a hydrogen atom from the methyl group generates a carbon-centered radical, which reacts with NBS to introduce bromine. The chlorine substituent at position 3 directs bromination to the adjacent methyl group at position 2.

Optimized Protocol

  • Starting Material : 3-Chloro-2-methylthiophene (1 eq)

  • Solvent : n-Heptane or CCl₄ (7–8 mL/g substrate)

  • Initiator : Benzoyl peroxide (0.04–0.1 eq)

  • Brominating Agent : NBS (1.05 eq)

  • Conditions : Reflux (boiling solvent) for 4–6 hours under nitrogen.

Example :

  • 29.3 g of 3-chloro-2-methylthiophene in 228.54 g n-heptane

  • 1.94 g benzoyl peroxide and 29.89 g NBS added sequentially

  • Yield: 24.33 g (83%) after recrystallization.

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Solventn-HeptaneMinimizes byproducts vs. CCl₄
NBS Equivalents1.05–1.1 eqPrevents over-bromination
Reaction Time4–6 hoursEnsures complete conversion

Alternative Bromination Strategies

Bromomethylation via Paraformaldehyde and HBr

While less common, bromomethylation of 2-chlorothiophene derivatives using paraformaldehyde and hydrobromic acid (HBr) has been explored. This method avoids radical initiators but requires stringent temperature control.

Procedure

  • Substrate : 2-Chlorothiophene

  • Reagents : Paraformaldehyde (1.2 eq), HBr (48% aq.)

  • Solvent : Acetic acid

  • Conditions : Reflux at 110°C for 12 hours.

Challenges :

  • Competing chlorination and polymerization side reactions.

  • Lower regioselectivity compared to NBS methods.

Halogen Exchange Reactions

Substitution of pre-existing chloromethyl groups with bromine using HBr or NaBr is theoretically feasible but rarely applied due to poor efficiency and side reactions.

Industrial-Scale Considerations

Continuous Flow Processes

Recent patents highlight the adoption of continuous flow reactors to enhance scalability and safety:

  • Advantages :

    • Precise temperature control (ΔT ±2°C).

    • Reduced solvent usage (20–30% less vs. batch).

Purification Techniques

  • Crystallization : Ethanol or petroleum ether yields >99% purity.

  • Column Chromatography : Reserved for lab-scale purification (hexane:ethyl acetate, 1:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Radical Bromination75–83≥99HighRequires radical initiator
Bromomethylation50–6085–90ModerateLow regioselectivity
Halogen Exchange<3070–80LowSide reactions dominate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(bromomethyl)-3-chlorothiophene with high purity for subsequent reactions?

  • Methodology : The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, dimethyl 2-((3-chlorothiophen-2-yl)methyl)-2-propylmalonate was synthesized using this compound under palladium catalysis (73% yield). Key steps include:

  • Reacting dimethyl n-propylmalonate with this compound in the presence of a palladium catalyst.
  • Purification via column chromatography to isolate the product .
    • Data Table :
Reaction TypeReagents/ConditionsYieldCharacterization Methods
C-H ArylationPd catalyst, malonate derivative, RT73%NMR, IR, column chromatography

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • 1H NMR : Peaks at δ 7.15 (d, J = 5.4 Hz, 1H) and δ 6.85 (d, J = 5.4 Hz, 1H) confirm thiophene ring protons. The bromomethyl group (CH2Br) appears as a singlet at δ 3.48 .
  • 13C NMR : Key signals include δ 131.0 (C-Cl), δ 127.5 (C-Br), and δ 34.4 (CH2Br) .
  • IR : Absorptions at 1732 cm⁻¹ (ester C=O) and 709 cm⁻¹ (C-S stretch) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed C(sp³)-H arylation reactions?

  • Mechanism : The bromomethyl group acts as an electrophilic site for oxidative addition with Pd(0), forming a Pd(II) intermediate. Subsequent transmetallation with a malonate nucleophile and reductive elimination yields the coupled product. The chlorine substituent on the thiophene ring stabilizes the transition state via electron-withdrawing effects, enhancing reaction efficiency .
  • Contradictions : While Pd catalysts are standard, Ni-based systems may reduce costs but require optimization to match yields .

Q. How do electronic effects of substituents on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

  • Analysis :

  • The chlorine substituent at position 3 increases electrophilicity at the bromomethyl site, accelerating oxidative addition.
  • Steric hindrance from bulkier substituents (e.g., difluoromethyl in analogous compounds) reduces coupling efficiency by ~20% compared to chloro derivatives .
    • Data Table :
Substituent (Position)Reactivity in Pd CouplingYield Drop vs. Cl Substituent
Cl (3)HighBaseline (0%)
CF3O (2)Moderate25%
F2CO (2)Low40%

Q. What strategies mitigate competing side reactions (e.g., debromination or ring-opening) during functionalization of this compound?

  • Mitigation :

  • Use low temperatures (0–5°C) to suppress debromination.
  • Add ligands (e.g., PPh3) to stabilize Pd intermediates and reduce side reactions .
  • Avoid protic solvents (e.g., water) to prevent hydrolysis of the bromomethyl group .

Q. How does the stability of this compound under varying storage conditions impact its utility in multi-step syntheses?

  • Stability Data :

  • Short-term : Stable at RT for 1 week when stored in anhydrous DCM.
  • Long-term : Degrades by 15% after 1 month at RT; storage below 4°C in amber vials reduces degradation to <5% .
    • Critical Factors : Light exposure accelerates bromine loss, while moisture promotes hydrolysis of the C-Br bond .

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